![molecular formula C8H5F5OS B14299814 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene CAS No. 113397-73-2](/img/structure/B14299814.png)
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene is an organofluorine compound characterized by the presence of five fluorine atoms and a [(methylsulfanyl)methoxy] group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene typically involves the reaction of pentafluorobenzene derivatives with sulfur-containing reagents. One common method involves the use of methylsulfanyl and methoxy groups to replace fluorine atoms on the benzene ring. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfur-containing group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, nitromethane, and various organometallic reagents. Reaction conditions often involve the use of polar aprotic solvents and specific catalysts to achieve the desired transformations .
Major Products
Major products formed from these reactions include nitromethyl derivatives, sulfoxides, sulfones, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene involves its interaction with molecular targets through its fluorine atoms and sulfur-containing group. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity, allowing it to form stable intermediates and products. The sulfur-containing group can participate in redox reactions, further contributing to the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluoroanisole
- 2,3,4,5,6-Pentafluorotoluene
Uniqueness
1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both fluorine atoms and a [(methylsulfanyl)methoxy] group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
113397-73-2 |
|---|---|
Molekularformel |
C8H5F5OS |
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(methylsulfanylmethoxy)benzene |
InChI |
InChI=1S/C8H5F5OS/c1-15-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChI-Schlüssel |
GMWILSCPLLIXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCOC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


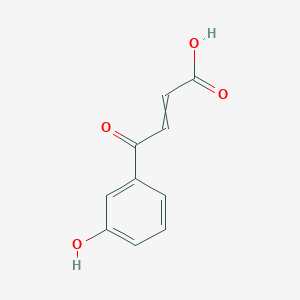
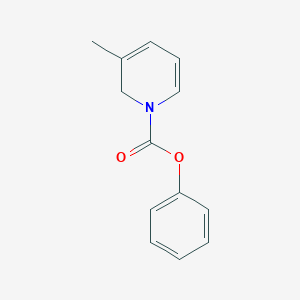
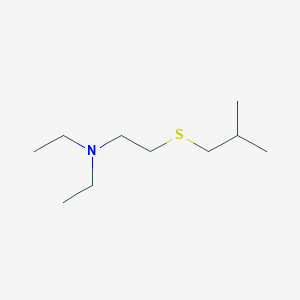
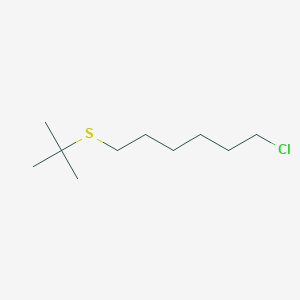
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
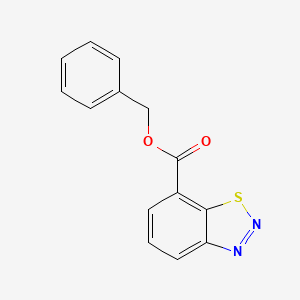
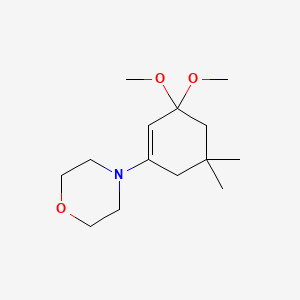
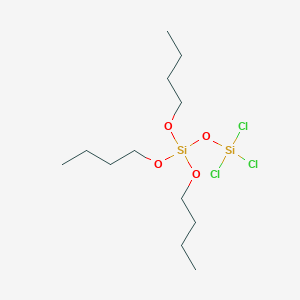
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
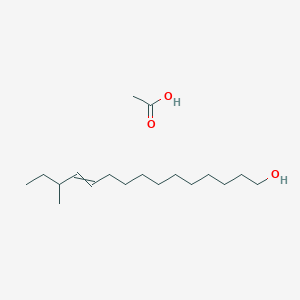
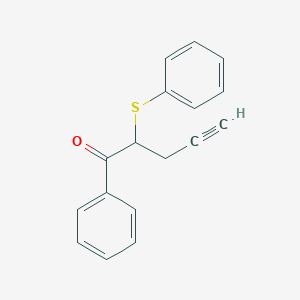
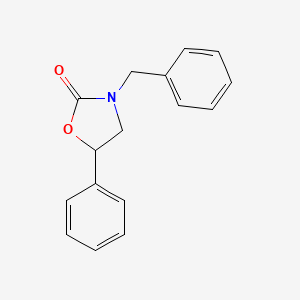

![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
